molecular formula C10H10O2 B14716751 2-Methylphenyl prop-2-enoate CAS No. 13633-84-6

2-Methylphenyl prop-2-enoate

Cat. No.: B14716751
CAS No.: 13633-84-6
M. Wt: 162.18 g/mol
InChI Key: GCIHZDWTJCGMDK-UHFFFAOYSA-N
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Description

2-Methylphenyl prop-2-enoate, also known as methyl 3-(3-methylphenyl)prop-2-enoate, is an organic compound with the molecular formula C11H12O2. It is a derivative of cinnamic acid and is characterized by the presence of a methyl group attached to the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylphenyl prop-2-enoate can be synthesized through the esterification of 3-methylcinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylphenyl prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylphenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular receptors. These interactions can lead to various biological effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-phenylprop-2-enoate: Lacks the methyl group on the phenyl ring.

    Ethyl 2-cyano-3-(3-methylphenyl)prop-2-enoate: Contains a cyano group instead of a carboxyl group.

    Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Has a hydroxy group on the phenyl ring.

Uniqueness

2-Methylphenyl prop-2-enoate is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications .

Properties

CAS No.

13633-84-6

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(2-methylphenyl) prop-2-enoate

InChI

InChI=1S/C10H10O2/c1-3-10(11)12-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3

InChI Key

GCIHZDWTJCGMDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)C=C

Origin of Product

United States

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